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Methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate

Catalog No.
S14338522
CAS No.
623531-38-4
M.F
C8H10O3
M. Wt
154.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate

CAS Number

623531-38-4

Product Name

Methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate

IUPAC Name

methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

InChI

InChI=1S/C8H10O3/c1-5-3-4-6(9)7(5)8(10)11-2/h3-5,7H,1-2H3

InChI Key

FPYJBTNANPQLOT-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC(=O)C1C(=O)OC

Methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate is an organic compound characterized by its unique cyclopentene structure, which includes a ketone and a carboxylate functional group. This compound is part of a broader class of cyclopentene derivatives known for their versatile chemical properties and potential biological activities. The molecular formula for methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate is C8H12O3C_8H_{12}O_3, indicating the presence of eight carbon atoms, twelve hydrogen atoms, and three oxygen atoms.

  • Oxidation: This compound can be oxidized to form carboxylic acids or other functionalized derivatives.
  • Reduction: Reduction reactions can convert the compound into corresponding alcohols.
  • Substitution: The methoxy or carboxylate groups can be substituted with various nucleophiles under appropriate conditions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may involve halogens or other electrophilic species.

Research into the biological activity of methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate is limited but suggests potential pharmacological properties. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer activities. Investigations into its interaction with biological systems could reveal significant therapeutic applications, particularly in drug development targeting specific enzymes or receptors.

Synthesis of methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate typically involves several steps:

  • Formation of Cyclopentene Ring: The initial step often involves the cyclization of suitable precursors, such as malonic esters or other cyclic compounds.
  • Functionalization: Subsequent reactions introduce the ketone and carboxylate groups, often utilizing reagents like acetic anhydride or acid chlorides.
  • Esters Formation: Finally, esterification reactions with methanol can yield the desired methyl ester form.

These methods may vary based on the specific starting materials and desired purity levels.

Methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activities, it may be explored for therapeutic applications.
  • Agricultural Chemistry: Similar compounds are often investigated for use in agrochemicals, including pesticides and herbicides.

Interaction studies are crucial for understanding the pharmacological potential of methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate. These studies could involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets, such as enzymes or receptors.
  • Mechanistic Studies: Investigating how the compound influences cellular pathways or signaling mechanisms.

Such studies can elucidate its role in biological systems and help identify potential therapeutic uses.

Several compounds share structural similarities with methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate. Here are notable examples:

Compound NameStructure TypeUnique Features
Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylateCyclopentene derivativeContains a methoxy group; studied for biological activity
Methyl 2-methylcyclopentanecarboxylateCyclopentanecarboxylateLacks a ketone; simpler structure
2-Hydroxycyclopentene derivativesHydroxylated cyclopenteneExhibits different reactivity due to hydroxyl group
Methyl 4-hydroxycyclohexanecarboxylateCyclohexane derivativeMore saturated; different stability and reactivity

These compounds are unique in their functional groups and structural characteristics, which influence their chemical reactivity and biological activity profiles. Methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate stands out due to its specific combination of a cyclopentene ring with both ketone and carboxyl functionalities, making it an interesting subject for further research in synthetic chemistry and pharmacology.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Exact Mass

154.062994177 g/mol

Monoisotopic Mass

154.062994177 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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